UCSF924

Description

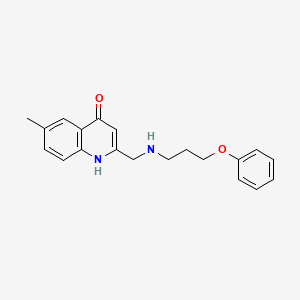

The exact mass of the compound 6-Methyl-2-{[(3-phenoxypropyl)amino]methyl}quinolin-4-OL is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2-[(3-phenoxypropylamino)methyl]-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-15-8-9-19-18(12-15)20(23)13-16(22-19)14-21-10-5-11-24-17-6-3-2-4-7-17/h2-4,6-9,12-13,21H,5,10-11,14H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHDOVLXDYWDGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=CC2=O)CNCCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: UCSF924 Mechanism of Action on the Dopamine D4 Receptor (DRD4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCSF924 is a potent and highly selective partial agonist for the Dopamine D4 receptor (DRD4), a G protein-coupled receptor (GPCR) implicated in various neuropsychiatric disorders. This document provides a comprehensive technical overview of the mechanism of action of this compound on DRD4, detailing its binding affinity, functional activity, and signaling bias. Experimental protocols for key assays are provided to enable replication and further investigation. All quantitative data are summarized for clarity, and signaling pathways and experimental workflows are visually represented.

Introduction

The Dopamine D4 receptor (DRD4) is a member of the D2-like family of dopamine receptors, which are coupled to Gαi/o proteins.[1] Activation of DRD4 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2] The DRD4 is a significant target for drug discovery due to its association with conditions such as attention-deficit/hyperactivity disorder (ADHD), schizophrenia, and substance use disorders.[3][4] this compound has emerged as a critical chemical probe for elucidating the physiological and pathological roles of DRD4, owing to its high potency and selectivity.[5] This guide synthesizes the current understanding of this compound's interaction with DRD4.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound and its negative control, UCSF924NC, with the DRD4.

| Compound | Parameter | Value | Assay Type | Reference |

| This compound | Kᵢ (Binding Affinity) | 3.0 nM | Radioligand Binding Assay (DRD4) | |

| This compound | EC₅₀ (Functional Potency) | 4.2 nM | Functional Agonist Assay | |

| UCSF924NC | Fold Reduced Affinity vs. This compound | ~2500-fold | Not Specified |

Table 1: Binding and Functional Potency of this compound and UCSF924NC at DRD4

| Target | This compound Kᵢ (nM) | Selectivity (Fold over DRD4) | Reference |

| DRD4 | 3.0 | - | **** |

| DRD2 | >10,000 | >3300 | |

| DRD3 | >10,000 | >3300 | |

| HTR1A | 223.0 | 74.3 | |

| HTR2B | 236.67 | 78.9 | |

| HTR7 | 2075.67 | 691.9 |

Table 2: Selectivity Profile of this compound

| Signaling Pathway | Bias | Fold Bias (vs. Gαi/o) | Reference |

| β-Arrestin Recruitment | Biased Agonist | 7.4-fold | |

| Gαi/o Signaling | - | - |

Table 3: Signaling Bias of this compound at DRD4

Mechanism of Action

This compound acts as a partial agonist at the DRD4. Its binding to the receptor induces a conformational change that preferentially activates the β-arrestin signaling pathway over the canonical Gαi/o-mediated pathway, exhibiting a 7.4-fold bias.

G Protein-Coupled Signaling Pathway

Upon binding of an agonist like this compound, the DRD4, a Gαi/o-coupled receptor, typically inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels. This is a key signaling cascade for D2-like dopamine receptors.

Caption: this compound-mediated Gαi/o signaling at DRD4.

β-Arrestin Recruitment

This compound demonstrates a significant bias towards the β-arrestin signaling pathway. Upon receptor activation by this compound, β-arrestin is recruited to the intracellular domains of DRD4. This interaction can lead to receptor desensitization, internalization, and the initiation of a distinct set of downstream signaling events independent of G protein activation.

Caption: this compound-induced β-arrestin recruitment to DRD4.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity (Kᵢ) of a test compound.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing human DRD4 are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) is used.

-

Incubation: In a 96-well plate, cell membranes (typically 5-20 µg of protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone) and a range of concentrations of the unlabeled test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a known DRD4 antagonist (e.g., 10 µM haloperidol).

-

Equilibration: The reaction is incubated to equilibrium (e.g., 60-90 minutes at room temperature).

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. The filters are washed multiple times with ice-cold wash buffer.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol outlines a method to measure the functional potency (EC₅₀) of this compound in modulating cAMP levels.

Methodology:

-

Cell Culture: Cells stably expressing human DRD4 (e.g., CHO-K1 or HEK293) are seeded in 96- or 384-well plates and grown to confluency.

-

Assay Medium: Cells are washed and incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Forskolin Stimulation: To measure the inhibitory effect of the Gαi/o pathway, adenylyl cyclase is stimulated with a submaximal concentration of forskolin (e.g., 1-5 µM).

-

Compound Addition: Varying concentrations of this compound are added to the cells and incubated for a defined period (e.g., 30 minutes at 37°C).

-

cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-fragment complementation assay.

-

Data Analysis: A dose-response curve is generated by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound. The EC₅₀ value is determined from this curve using non-linear regression.

β-Arrestin Recruitment Assay

This protocol describes a common method, such as the PathHunter® assay, to quantify β-arrestin recruitment to the DRD4.

Methodology:

-

Cell Line: A cell line engineered to co-express DRD4 fused to a small enzyme fragment (ProLink™) and β-arrestin fused to the larger, complementary enzyme acceptor (EA) fragment of β-galactosidase is used.

-

Cell Plating: Cells are seeded into white, clear-bottom 384-well microplates and incubated overnight.

-

Compound Addition: A range of concentrations of this compound is added to the cells and incubated for a specified time (e.g., 90 minutes at 37°C) to allow for receptor activation and β-arrestin recruitment.

-

Detection: A detection reagent containing the chemiluminescent substrate for β-galactosidase is added.

-

Signal Measurement: The plate is incubated at room temperature to allow for signal development, and the chemiluminescent signal is read on a plate reader.

-

Data Analysis: The agonist-induced signal is plotted against the log concentration of this compound to generate a dose-response curve, from which the EC₅₀ for β-arrestin recruitment is determined.

Negative Control

For rigorous in vitro and in vivo studies, a structurally similar but biologically inactive control compound is essential. UCSF924NC is the recommended negative control for this compound. It exhibits a significantly reduced affinity for DRD4 (approximately 2500-fold lower) compared to this compound, making it suitable for distinguishing on-target from off-target effects.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the Dopamine D4 receptor. Its high potency, selectivity, and defined mechanism of action as a β-arrestin-biased partial agonist make it an excellent probe for dissecting the complex signaling pathways mediated by DRD4. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound effectively in their studies. Further research employing this compound will likely continue to unravel the intricate biology of DRD4 and its implications in neuropsychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. innoprot.com [innoprot.com]

- 3. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis [frontiersin.org]

- 5. biorxiv.org [biorxiv.org]

The Dopamine D4 Receptor: A Technical Guide to Function, Signaling, and Pharmacology

Authored for Researchers, Scientists, and Drug Development Professionals

The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors (GPCRs), stands as a compelling target in neuropharmacology.[1] Encoded by the highly polymorphic DRD4 gene on chromosome 11p15.5, it is distinguished by its unique structural characteristics, complex signaling repertoire, and significant associations with various neuropsychiatric disorders.[2][3] Unlike the more abundant D1 and D2 receptors, the D4R exhibits a more discrete expression pattern, with notable concentrations in the prefrontal cortex, hippocampus, amygdala, and striatum.[2][4] Its high affinity for the atypical antipsychotic clozapine initially spurred intense investigation, and it continues to be a focal point for research into conditions like Attention-Deficit/Hyperactivity Disorder (ADHD), schizophrenia, and substance use disorders.

This technical guide provides an in-depth examination of the D4 receptor's core functions, from its molecular structure and genetic variations to its intricate downstream signaling pathways. It includes a summary of quantitative pharmacological data for key ligands and detailed protocols for essential experimental assays used in its characterization.

Molecular Structure and Genetic Polymorphism

The D4 receptor shares significant sequence homology with D2 and D3 receptors, particularly within the transmembrane domains. However, a defining feature is a remarkable variable number tandem repeat (VNTR) polymorphism located in the third intracellular loop (IC3). This consists of a 2- to 11-fold repetition of a 48-base pair sequence, with the 4-repeat (D4.4) and 7-repeat (D4.7) variants being the most common. The D4.7 variant has been consistently associated with an increased risk for ADHD.

This polymorphic IC3 region is proline-rich and serves as a binding site for proteins containing Src Homology 3 (SH3) domains, such as the adapter proteins Grb2 and Nck. This interaction is crucial for modulating downstream signaling and receptor internalization, highlighting how genetic variance can directly impact receptor function.

Signaling Pathways of the Dopamine D4 Receptor

The D4 receptor is pleiotropic, engaging multiple downstream signaling cascades upon activation by dopamine or other agonists. These pathways can be broadly categorized into G protein-dependent and G protein-independent (e.g., β-arrestin-mediated) mechanisms.

Canonical Gαi/o-Protein Coupling

As a canonical D2-like receptor, D4R couples to inhibitory G proteins of the Gαi/o family. Agonist binding promotes the exchange of GDP for GTP on the Gαi subunit, causing its dissociation from the Gβγ dimer. The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels and consequently, decreased activity of Protein Kinase A (PKA). This is a primary mechanism through which D4R exerts its modulatory effects on neuronal excitability and gene expression.

References

- 1. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SH3 binding domains in the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to UCSF924: A Potent and Selective Dopamine D4 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCSF924 is a potent and highly selective partial agonist for the dopamine D4 receptor (DRD4), a G protein-coupled receptor implicated in various neuropsychiatric disorders. Its remarkable selectivity, with over 3,300-fold preference for DRD4 over other D2-like receptors, establishes it as a valuable chemical probe for elucidating the physiological and pathological roles of this receptor subtype. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and an examination of its signaling pathways.

Chemical Structure and Properties

This compound, with the IUPAC name 6-Methyl-2-((3-phenoxypropylamino)methyl)quinolin-4(1H)-one, is a small molecule with a well-defined chemical structure. Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 6-Methyl-2-((3-phenoxypropylamino)methyl)quinolin-4(1H)-one | [1] |

| CAS Number | 1434515-70-4 | [2][3] |

| Molecular Formula | C₂₀H₂₂N₂O₂ | [1][4] |

| Molecular Weight | 322.40 g/mol | |

| SMILES | OC1=CC(CNCCCOC2=CC=CC=C2)=NC3=CC=C(C)C=C13 | |

| Appearance | Solid |

A negative control compound, UCSF924NC, is available and exhibits a 2500-fold reduced affinity for the D4 receptor, making it a suitable tool for validating the specificity of this compound's effects in biological assays.

Biological Activity and Selectivity

This compound is characterized by its high potency and selectivity as a partial agonist for the human dopamine D4 receptor.

| Parameter | Value | Reference |

| EC₅₀ | 4.2 nM | |

| Kᵢ | 3.0 nM | |

| Mechanism of Action | Partial Agonist | |

| Selectivity | >3300-fold for DRD4 over DRD2 and DRD3 | |

| Off-Target Activity | No significant activity at 1 µM against a panel of 320 non-olfactory GPCRs |

The high selectivity of this compound is a critical attribute, minimizing the confounding effects of off-target interactions and enabling precise investigation of DRD4-mediated signaling and function.

Signaling Pathways

The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, primarily couples to Gαi/o proteins. Activation of DRD4 by an agonist like this compound is expected to initiate a cascade of intracellular events, including the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Furthermore, like many GPCRs, DRD4 can also signal through β-arrestin pathways, which can mediate distinct cellular responses and are involved in receptor desensitization and internalization.

The signaling cascade initiated by this compound at the DRD4 receptor can be conceptualized as follows:

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. Specific parameters may require optimization depending on the experimental setup.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Kᵢ) of this compound for the DRD4 receptor.

Materials:

-

Membrane preparation from cells expressing the human DRD4 receptor.

-

Radioligand (e.g., [³H]-spiperone).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

This compound stock solution.

-

Non-specific binding control (e.g., haloperidol).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound or the non-specific binding control.

-

Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value by non-linear regression analysis of the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay

This assay measures the ability of this compound to promote the interaction between the DRD4 receptor and β-arrestin. A common method is the NanoBiT® complementation assay.

Materials:

-

HEK293 cells.

-

Expression vectors for DRD4 fused to the Large fragment of NanoLuc® (LgBiT) and β-arrestin-2 fused to the Small fragment (SmBiT).

-

Cell culture medium and transfection reagents.

-

This compound stock solution.

-

Nano-Glo® Live Cell Assay System.

-

Luminometer.

Procedure:

-

Co-transfect HEK293 cells with the DRD4-LgBiT and β-arrestin-2-SmBiT constructs.

-

Plate the transfected cells in a 96-well white, clear-bottom plate and incubate for 24-48 hours.

-

Prepare serial dilutions of this compound.

-

Remove the cell culture medium and add the Nano-Glo® Live Cell Substrate diluted in the appropriate buffer.

-

Measure the baseline luminescence.

-

Add the diluted this compound to the wells and measure the luminescence signal over time using a luminometer.

-

Plot the change in luminescence as a function of this compound concentration to determine the EC₅₀ value for β-arrestin recruitment.

G Protein Activation Assay (cAMP Measurement)

This assay determines the effect of this compound on Gαi/o protein activation by measuring changes in intracellular cAMP levels.

Materials:

-

Cells expressing the human DRD4 receptor (e.g., CHO-K1 cells).

-

Forskolin.

-

This compound stock solution.

-

cAMP assay kit (e.g., HTRF, ELISA).

-

Cell lysis buffer.

-

Plate reader.

Procedure:

-

Plate the DRD4-expressing cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with varying concentrations of this compound for a short period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined time (e.g., 30 minutes).

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the cAMP concentration in the cell lysates using the chosen assay method.

-

Plot the inhibition of forskolin-stimulated cAMP production as a function of this compound concentration to determine the EC₅₀ for G protein activation.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is typically found in the supplementary materials of the primary publication that first described the compound. Researchers are directed to the publication with DOI: 10.1126/science.aan5468 for this information. The general synthesis of similar compounds often involves multi-step organic chemistry procedures, including reactions such as nucleophilic substitution, amide coupling, and cyclization reactions, followed by purification using techniques like column chromatography and recrystallization.

Conclusion

This compound is a powerful and selective chemical probe for the dopamine D4 receptor. Its well-characterized pharmacological profile makes it an indispensable tool for researchers investigating the role of DRD4 in health and disease. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate the effective use of this compound in a variety of experimental settings, ultimately contributing to a deeper understanding of dopaminergic signaling and the development of novel therapeutics for neuropsychiatric disorders.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D4 dopamine receptor high-resolution structures enable the discovery of selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the Dopamine D4 Receptor in Cognitive Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the dopamine D4 receptor (D4R), encoded by the DRD4 gene, and its multifaceted role in human cognitive function. We will explore the genetic variations of DRD4, its molecular signaling pathways, its influence on key cognitive domains such as executive function, working memory, and attention, and its implications for neuropsychiatric disorders and drug development. This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Introduction to the Dopamine D4 Receptor

The dopamine D4 receptor is a G-protein-coupled receptor (GPCR) belonging to the D2-like family of dopamine receptors.[1][2] Primarily expressed in the prefrontal cortex, anterior cingulate cortex, and the mesolimbic system, the D4R is strategically positioned to modulate higher-order cognitive processes.[2][3][4] Dopamine, a critical neurotransmitter, regulates a host of functions including motor control, motivation, reward, and learning. The D4R, by influencing postsynaptic dopamine signaling, plays a significant role in these neurological processes. Its association with conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) and schizophrenia has made it a subject of intense research and a target for therapeutic intervention.

The DRD4 Gene and its Polymorphisms

The DRD4 gene, located on chromosome 11p15.5, is notable for its high degree of polymorphism. The most extensively studied variation is a 48-base pair (bp) variable number tandem repeat (VNTR) in the third exon. This VNTR can be repeated from 2 to 11 times (2R to 11R), with the 4-repeat (4R) and 7-repeat (7R) alleles being the most common in many populations. This repeat region encodes a portion of the third intracellular loop of the receptor, which is crucial for G-protein coupling and downstream signaling.

The 7R allele, in particular, has been a major focus of research. It is associated with a blunted or less efficient postsynaptic response to dopamine. This functional difference is thought to underlie its association with various behavioral and cognitive phenotypes.

Molecular Signaling of the D4 Receptor

As a D2-like receptor, the D4R primarily couples to the Gαi/o family of G-proteins. Upon activation by dopamine, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of cAMP affects the activity of protein kinase A (PKA) and subsequently influences the phosphorylation state and activity of numerous downstream proteins.

Beyond this canonical pathway, the D4R can also:

-

Modulate Calcium Channels: It has been shown to influence intracellular calcium levels, for instance by inhibiting voltage-gated calcium channels.

-

Interact with other Proteins: The D4R interacts with a variety of other proteins, including other receptors, which can lead to the formation of receptor heteromers (e.g., with the D2 receptor or the adrenergic α2A receptor), altering their collective signaling properties.

-

Influence GABAergic Signaling: In the prefrontal cortex, D4R activation can decrease the function of GABA-A receptors, a key component of inhibitory neurotransmission.

Role of DRD4 in Cognitive Functions

The influence of DRD4 polymorphisms on cognitive function is complex, with findings sometimes appearing contradictory. This is likely due to interactions with other genes, environmental factors, age, and the specific cognitive demands of the tasks used in research.

Executive functions are a set of top-down mental processes that enable goal-directed behavior. They include cognitive flexibility, inhibition, and working memory. The D4R's high expression in the prefrontal cortex places it in a key position to modulate these functions.

-

Association with the 7R Allele: Some studies have found that individuals carrying the 7R allele perform more poorly on tasks of executive function. However, other research suggests that the 7R allele may act as a "plasticity gene," where carriers show heightened selective attention to high-priority information, which can be beneficial in certain contexts. The impact of the 7R allele on executive function may also be moderated by parenting and environmental factors, where a supportive environment is associated with better outcomes in 7R carriers.

Working memory is the ability to hold and manipulate information for short periods. It is fundamental to reasoning, learning, and decision-making.

-

Animal Studies: Studies in rats have shown that D4R antagonists can have a dose-dependent effect on working memory. In rats with poor baseline performance, low doses of a D4R antagonist improved working memory, while high doses disrupted it in rats with good baseline performance.

-

Human Studies: The link in humans is less clear. Some studies report that the 7R allele is associated with worse verbal working memory performance in non-affected siblings of individuals with ADHD. Other research, using neuroimaging, found that carriers of the 7R allele showed higher prefrontal cortex activation during a working memory (n-back) task, which was interpreted as a sign of less efficient brain activity.

Attention is the cognitive process of selectively concentrating on one aspect of the environment while ignoring others. The DRD4 gene is one of the most studied candidate genes for ADHD, a disorder characterized by core symptoms of inattention, hyperactivity, and impulsivity.

-

Association with ADHD: Multiple meta-analyses have confirmed a small but significant association between the 7R allele and an increased risk for ADHD. This allele is thought to contribute to the disorder by creating a less efficient dopaminergic system, which can manifest as difficulties in sustaining attention.

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature regarding the association of DRD4 polymorphisms with cognitive and clinical phenotypes.

Table 1: DRD4 7R Allele and ADHD Risk

| Study Type | Number of Studies | Pooled Odds Ratio (OR) | 95% Confidence Interval | Reference |

|---|---|---|---|---|

| Meta-analysis | > 30 | 1.34 | Not Specified |

| Meta-analysis | 21 | Significant Association | Not Specified | |

Table 2: DRD4 Alleles and Cognitive Performance

| DRD4 Variant | Cognitive Domain | Finding | Population | Reference |

|---|---|---|---|---|

| 7R Allele Carriers | Executive Function | Poorer performance on some tasks | Children & Adults with ADHD | |

| Long Allele Carriers (≥7R) | Selective Attention | Superior performance on OSPAN and category learning tasks | Non-clinical sample | |

| 7R Allele Carriers | Working Memory | Worse verbal working memory performance | Non-affected siblings of ADHD individuals | |

| 7R Allele Carriers | Brain Activation (Working Memory) | Higher prefrontal activation during 2-back task | Healthy young subjects |

| rs3758653 T Allele | Perceptual Speed | Better performance | Cognitively healthy subjects | |

Implications for Drug Development

The D4R's role in cognition and its association with neuropsychiatric disorders make it an attractive target for drug development.

-

Antipsychotics: The D4R was initially a major target for developing novel antipsychotics, as the atypical antipsychotic clozapine has a high affinity for this receptor. However, early clinical trials with selective D4R antagonists for schizophrenia were disappointing.

-

ADHD Treatment: The pharmacogenetics of ADHD treatment also involves DRD4. Some studies suggest that patients with the 7R allele may have a lower response to stimulant medications like methylphenidate and may require higher doses.

-

Emerging Targets: More recently, there has been a renewed interest in D4R antagonists for other conditions, including addiction and Parkinson's disease. Selective D4R antagonists have been shown to block the rewarding properties of stimulants in animal models, suggesting potential for treating substance use disorders.

Experimental Methodologies

Reproducible and rigorous experimental design is crucial in genetic association and cognitive neuroscience studies. Below are detailed protocols for key methodologies cited in DRD4 research.

This protocol describes a common method for determining the DRD4 exon III VNTR polymorphism.

-

Sample Collection: Genomic DNA is typically isolated from buccal (cheek) cells or blood samples. For buccal cells, participants swab the inside of their cheeks with sterile cotton swabs.

-

DNA Extraction: DNA is extracted from the collected samples using a commercial kit (e.g., Qiagen DNA MicroKit®) according to the manufacturer's instructions. The concentration and purity of the extracted DNA are then measured using a spectrophotometer.

-

Polymerase Chain Reaction (PCR): The VNTR region of the DRD4 gene is amplified using PCR.

-

Primers: Specific primers flanking the 48-bp repeat region are used. An example of primer sequences is:

-

Forward: 5'-AGGACCCTCATGGCCTTG-3' (often fluorescently labeled)

-

Reverse: 5'-GCGACTACGTGGTCTACTCG-3'

-

-

PCR Mixture: The reaction typically contains the DNA template, primers, dNTPs, MgCl2, and Taq DNA polymerase in a buffered solution.

-

Thermal Cycling: The PCR is run in a thermal cycler with conditions generally consisting of an initial denaturation step, followed by ~35 cycles of denaturation, annealing, and extension, and a final extension step.

-

-

Allele Visualization:

-

Gel Electrophoresis: The PCR products are separated by size on an agarose gel (e.g., 2%). The gel is stained with a DNA-binding dye (e.g., ethidium bromide) and visualized under UV light. A DNA ladder with fragments of known sizes is run alongside the samples to determine the size of the amplified fragments. The number of repeats corresponds to the size of the PCR product.

-

Capillary Electrophoresis: For higher resolution and more precise sizing, especially when using fluorescently labeled primers, the PCR products are analyzed using capillary electrophoresis on a genetic analyzer.

-

The n-back task is a continuous performance task used to assess working memory.

-

Objective: The participant is presented with a sequence of stimuli (e.g., letters, numbers, or spatial locations) one at a time. The task is to indicate whether the current stimulus matches the one presented 'n' trials previously.

-

Setup:

-

Stimuli: A set of stimuli is chosen (e.g., 15 different consonants).

-

Presentation: Stimuli are typically presented on a computer screen for a fixed duration (e.g., 500 ms) with a fixed inter-stimulus interval (e.g., 2000 ms).

-

-

Procedure:

-

Instructions: The participant is instructed on the value of 'n' (e.g., 2-back). They are told to press one key (e.g., 'F') if the current stimulus is a "target" (matches the stimulus from n trials back) and another key (e.g., 'J') if it is a "non-target".

-

Blocks: The task is usually run in blocks. For example, a study might include a 0-back or 1-back condition as a control, followed by 2-back and/or 3-back blocks to increase the working memory load.

-

Practice: A practice block is often included to ensure the participant understands the task.

-

-

Data Collection: The primary dependent variables are:

-

Accuracy: Often measured as the percentage of correct responses. This can be further broken down into hits (correctly identifying a target), correct rejections (correctly identifying a non-target), misses (failing to identify a target), and false alarms (incorrectly identifying a non-target).

-

Reaction Time (RT): The time taken to respond to each stimulus, particularly for correct responses (hits).

-

The Stroop task measures cognitive interference and the ability to inhibit a prepotent response (reading).

-

Objective: The participant is shown words that are names of colors, printed in colored ink. The task is to name the ink color, ignoring the word itself.

-

Setup:

-

Stimuli: Stimuli are divided into three conditions:

-

Congruent: The word and ink color match (e.g., the word "RED" printed in red ink).

-

Incongruent: The word and ink color do not match (e.g., the word "RED" printed in green ink).

-

Neutral: A neutral stimulus, such as a series of 'X's or a non-color word, is printed in color.

-

-

-

Procedure:

-

Instructions: The participant is instructed to respond to the ink color as quickly and accurately as possible, either verbally or by pressing a corresponding key.

-

Blocks: The different trial types (congruent, incongruent, neutral) are presented in a randomized or blocked fashion. A trial begins with a fixation cross, followed by the Stroop stimulus, which remains on screen until a response is made or for a maximum duration (e.g., 3-4 seconds).

-

-

Data Collection:

-

Reaction Time (RT): The time from stimulus onset to the response.

-

Accuracy: The number or percentage of correct responses.

-

Stroop Effect: The key measure is the "Stroop effect" or "interference," calculated as the difference in reaction time between the incongruent and congruent (or neutral) conditions. A larger difference indicates greater difficulty in inhibiting the automatic process of reading.

-

Conclusion

The DRD4 gene and its protein product, the D4 receptor, are key players in the complex neurobiology of cognitive function. The extensive research into the 48-bp VNTR polymorphism, particularly the 7R allele, has provided valuable insights into the genetic underpinnings of individual differences in executive function, working memory, and attention. While the precise mechanisms are still being unraveled, it is clear that the D4R's role in modulating prefrontal cortex activity is central to these processes. For researchers and drug development professionals, understanding the nuances of D4R signaling, its genetic variability, and its impact on cognition is essential for developing targeted and effective therapies for a range of neuropsychiatric disorders. Future research focusing on gene-environment interactions and the receptor's role within broader neural networks will further illuminate its significance.

References

- 1. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 2. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the DRD4 genotype on neural networks associated with executive functions in children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]

UCSF924: A Technical Guide for a Selective DRD4 Agonist in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCSF924 is a potent and highly selective chemical probe for the dopamine D4 receptor (DRD4), a G protein-coupled receptor implicated in various neurological and psychiatric disorders. Developed through a structure-based drug discovery approach, this compound acts as a partial agonist with a notable bias towards the β-arrestin signaling pathway. Its exceptional selectivity against other dopamine receptor subtypes and a wide range of other G protein-coupled receptors (GPCRs) makes it an invaluable tool for dissecting the specific roles of DRD4 in complex neuronal circuits and disease pathophysiology. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use, and an exploration of the DRD4 signaling pathways it modulates.

Introduction to this compound

This compound is a novel chemical probe designed to selectively activate the dopamine D4 receptor (DRD4). Its discovery was a significant advancement in the field of neuroscience, providing researchers with a tool to investigate the physiological and pathological functions of DRD4 with high precision. The compound exhibits nanomolar potency and exceptional selectivity, making it superior to many previously available DRD4 ligands.[1] this compound is a partial agonist, meaning it elicits a submaximal response compared to the endogenous ligand, dopamine. Furthermore, it demonstrates functional selectivity, preferentially activating the β-arrestin pathway over the canonical G protein signaling pathway. This unique property allows for the investigation of biased agonism at the DRD4 and its downstream consequences. The recommended cellular concentration for this compound is in the range of 10-100 nM.[2]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro assays. The following tables summarize the key quantitative data for this chemical probe.

Table 1: Binding Affinity of this compound at Dopamine Receptors

| Receptor | Binding Affinity (Ki) | Selectivity vs. DRD4 |

| DRD4 | 3.0 nM | - |

| DRD2 | > 10,000 nM | > 3300-fold |

| DRD3 | > 10,000 nM | > 3300-fold |

Data from radioligand binding assays.[1][2]

Table 2: Functional Activity of this compound at DRD4

| Assay | Parameter | Value | Functional Outcome |

| Gαi/o Signaling | Partial Agonist | - | Inhibition of cAMP production |

| β-Arrestin Recruitment | Partial Agonist (Biased) | 7.4-fold bias vs. Gαi/o | Promotion of β-arrestin signaling |

Functional data is relative to the reference agonist quinpirole.[1]

Table 3: Off-Target Selectivity Profile of this compound

| Target | Binding Affinity (Ki) |

| HTR1A | 223.0 nM |

| HTR2B | 236.67 nM |

| HTR7 | 2075.67 nM |

| Panel of 320 non-olfactory GPCRs | No significant activity at 1 µM |

Data from a broad GPCR screen.

Signaling Pathways Modulated by this compound

Activation of the DRD4 receptor by this compound initiates a cascade of intracellular signaling events. As a Gαi/o-coupled receptor, its canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. However, DRD4 signaling is more complex, also involving G protein-independent pathways. This compound, with its bias towards β-arrestin, preferentially engages this latter pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research. The following sections provide protocols for key in vitro and in vivo experiments.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of this compound for the DRD4.

-

Materials:

-

HEK293 cells stably expressing human DRD4.

-

[³H]-Spiperone (radioligand).

-

This compound (test compound).

-

Haloperidol (for non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare cell membranes from HEK293-DRD4 cells.

-

In a 96-well plate, add cell membranes, a fixed concentration of [³H]-Spiperone, and varying concentrations of this compound.

-

For determining non-specific binding, use a high concentration of haloperidol instead of this compound.

-

Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

-

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.

-

Materials:

-

CHO-K1 cells stably expressing human DRD4.

-

Forskolin.

-

This compound (test compound).

-

cAMP assay kit (e.g., HTRF, ELISA).

-

384-well plates.

-

-

Procedure:

-

Seed CHO-K1-DRD4 cells into 384-well plates and allow them to adhere.

-

Pre-treat cells with varying concentrations of this compound for a short period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.

-

Generate a dose-response curve to determine the EC₅₀ of this compound for cAMP inhibition.

-

This assay quantifies the recruitment of β-arrestin to the activated DRD4.

-

Materials:

-

U2OS cells co-expressing DRD4 fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor) (e.g., PathHunter assay).

-

This compound (test compound).

-

Assay substrate.

-

Luminescence plate reader.

-

-

Procedure:

-

Plate the engineered U2OS cells in a suitable microplate.

-

Add varying concentrations of this compound to the wells.

-

Incubate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Add the assay substrate, which will be converted by the complemented enzyme to produce a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Construct a dose-response curve to determine the EC₅₀ of this compound for β-arrestin recruitment.

-

In Vivo Studies

While specific in vivo efficacy and detailed pharmacokinetic data for this compound are not extensively published, its brain penetrance in mice has been confirmed. The following outlines a general protocol for assessing the in vivo effects of a DRD4 agonist like this compound.

This protocol is for determining the concentration of this compound in plasma and brain tissue over time.

-

Animals: Male C57BL/6J mice.

-

Procedure:

-

Administer this compound to mice via a relevant route (e.g., intraperitoneal injection).

-

At various time points post-administration, collect blood samples and harvest brain tissue.

-

Process blood samples to obtain plasma.

-

Homogenize brain tissue.

-

Extract this compound from plasma and brain homogenates using an appropriate solvent.

-

Quantify the concentration of this compound in the extracts using LC-MS/MS.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, half-life, and brain-to-plasma ratio.

-

This experiment can assess the effect of DRD4 activation by this compound on spontaneous movement.

-

Animals: Male C57BL/6J mice.

-

Apparatus: Open field arena equipped with automated activity monitoring.

-

Procedure:

-

Habituate mice to the testing room and open field arena.

-

Administer this compound or vehicle to different groups of mice.

-

Place each mouse in the center of the open field arena.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes).

-

Analyze the data to compare the effects of this compound with the vehicle control.

-

Conclusion

This compound is a state-of-the-art chemical probe that offers unparalleled selectivity for the dopamine D4 receptor. Its characterization as a β-arrestin-biased partial agonist provides a unique opportunity to explore the nuances of DRD4 signaling in both healthy and diseased states. The detailed protocols provided in this guide are intended to facilitate the effective and reproducible use of this compound in neuroscience research, ultimately contributing to a deeper understanding of the role of DRD4 in brain function and the development of novel therapeutics for associated disorders. Researchers are encouraged to also utilize a structurally similar but inactive control compound, such as UCSF924NC, to ensure that the observed effects are specifically due to DRD4 engagement.

References

A Technical Guide to Dopamine D4 Receptor Signaling Pathways

Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Abstract: The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors (GPCRs), is a critical modulator of neuronal signaling in the central nervous system. Implicated in various neuropsychiatric disorders, including schizophrenia and Attention-Deficit/Hyperactivity Disorder (ADHD), the D4R presents a significant target for therapeutic intervention. This document provides an in-depth technical overview of the canonical and non-canonical signaling pathways mediated by the D4 receptor. It includes a compilation of quantitative pharmacological data, detailed experimental protocols for key assays, and visual diagrams of signaling and experimental workflows to facilitate advanced research and drug development.

Core Signaling Pathways

The dopamine D4 receptor, like other D2-like receptors, primarily couples to inhibitory G proteins of the Gαi/o family.[1][2] Activation by dopamine initiates a cascade of intracellular events that modulate neuronal excitability and function. Beyond this canonical pathway, the D4R can also engage other signaling mechanisms, including β-arrestin recruitment and activation of mitogen-activated protein kinase (MAPK) cascades.

Canonical Gαi/o-Mediated Signaling

The canonical signaling pathway for the D4 receptor is defined by its interaction with Gαi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, a key enzyme in cellular signaling.

-

G Protein Coupling and Adenylyl Cyclase Inhibition: Upon dopamine binding, the D4 receptor undergoes a conformational change, allowing it to act as a guanine nucleotide exchange factor (GEF) for its cognate Gαi/o protein. The activated Gα subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase.[3][4] This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1]

-

Downstream Effectors of cAMP/PKA Pathway: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA). PKA is a critical kinase that phosphorylates numerous downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa (DARPP-32), which is a key integrator of dopaminergic signaling.

-

Modulation of Ion Channels: The Gβγ subunits, liberated upon G protein activation, can directly modulate the activity of various ion channels. Notably, they can promote the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition, and can inhibit voltage-gated Ca2+ channels.

A significant feature of the human D4 receptor is a variable number tandem repeat (VNTR) polymorphism in its third intracellular loop. Variants such as D4.2, D4.4, and D4.7 can display different potencies for dopamine in mediating the inhibition of adenylyl cyclase, adding a layer of complexity to its signaling profile.

Non-Canonical and Alternative Signaling

The D4 receptor also signals through pathways independent of or parallel to Gαi/o-mediated cAMP inhibition. These non-canonical pathways involve β-arrestins and kinase cascades, contributing to a diversified functional output.

-

β-Arrestin Recruitment: The interaction between the D4 receptor and β-arrestins has been a subject of debate. While initial studies reported weak or no interaction, recent findings indicate that G protein-coupled receptor kinase 2 (GRK2) can phosphorylate the activated D4R, which promotes the recruitment of β-arrestin 2. This interaction is crucial for receptor desensitization and can initiate G protein-independent signaling. In specific cell types, such as retinal photoreceptors, complete D4R desensitization and internalization uniquely require the coordinated action of both a β-arrestin and a visual arrestin.

-

MAPK/ERK Pathway Activation: D4R activation can lead to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This can occur through multiple mechanisms. One prominent pathway is Gβγ-dependent and involves the activation of Src kinase, leading to the phosphorylation of Shc adapter proteins and subsequent activation of the Ras-Raf-MEK-ERK cascade. In some cellular contexts, this process may also involve the transactivation of receptor tyrosine kinases, such as the platelet-derived growth factor receptor (PDGFR).

-

Akt/NF-κB Pathway: Separate from the ERK pathway, D4R stimulation can also activate the protein kinase B (Akt) signaling cascade. This activation is also dependent on a pertussis toxin-sensitive Gαi/o protein. Activated Akt can then lead to the activation of the transcription factor nuclear factor-kappa B (NF-κB), influencing gene expression and cell survival.

Quantitative Pharmacology Data

The affinity (Ki) and functional potency (EC50/IC50) of various ligands for the dopamine D4 receptor are critical for understanding their therapeutic potential and for designing selective chemical probes.

Table 1: Binding Affinities (Ki, nM) of Selected Ligands for Dopamine Receptors

| Compound | Dopamine D4 | Dopamine D2 | Dopamine D3 | Serotonin 5-HT2A | Reference |

| Dopamine | 1.2 | - | - | - | |

| Apomorphine | - | - | - | - | |

| Belaperidone | 3.1 | 105 | - | 3.3 | |

| L-745,870 | ~0.5-2 | >2000 | - | - | |

| Clozapine | ~10-20 | ~130-250 | ~200-500 | ~10-20 | - |

| Haloperidol | ~5-15 | ~1-2 | ~10-20 | ~50-100 | |

| Nemonapride | - | ~1-3 | ~1-3 | ~2-5 | - |

| Quinpirole | - | ~20-50 | ~1-5 | - | - |

Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand, tissue/cell preparation). Values presented are representative.

Table 2: Functional Potency (EC50/IC50, nM) of Selected Ligands at the D4 Receptor

| Compound | Assay Type | Measured Effect | Potency (nM) | Reference |

| Dopamine | cAMP Inhibition | EC50 | ~4640 | |

| Dopamine | β-arrestin 2 Recruitment (BRET) | EC50 | 91.2 | |

| Dopamine | Gαi Activation (BRET) | EC50 | 20.9 | |

| Dopamine D4 receptor ligand 3 | Gαo Activation | pIC50 = 5.78 | ~1660 | |

| Dopamine D4 receptor ligand 3 | Gαi Activation | pIC50 = 5.55 | ~2818 | |

| Dopamine D4 receptor ligand 3 | β-arrestin 2 Recruitment | pIC50 = 6.17 | ~676 |

Note: EC50/IC50 values are highly dependent on the assay system, cell type, and specific experimental conditions. pIC50 is the negative logarithm of the IC50 value.

Key Experimental Protocols

This section provides detailed methodologies for fundamental assays used to characterize the signaling and pharmacology of the dopamine D4 receptor.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of a test compound by measuring its ability to displace a specific, high-affinity radioligand from the D4 receptor.

-

Objective: To determine the inhibition constant (Ki) of a test compound for the D4 receptor.

-

Materials:

-

Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human D4 receptor.

-

Radioligand: [³H]-Spiperone or another suitable D4R radioligand (e.g., at a final concentration of 0.5 nM).

-

Test Compound: Unlabeled competitor compound, serially diluted.

-

Non-specific Control: A high concentration (e.g., 10 µM) of a non-radiolabeled D4 antagonist like Haloperidol or Butaclamol.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

Equipment: 96-well plates, cell harvester with glass fiber filters (e.g., GF/C), liquid scintillation counter, scintillation cocktail.

-

-

Procedure:

-

Membrane Preparation: Culture and harvest cells expressing D4R. Homogenize cells in ice-cold buffer, centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration via Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, set up triplicate wells for Total Binding (membranes + radioligand), Non-specific Binding (membranes + radioligand + non-specific control), and Competition (membranes + radioligand + serial dilutions of test compound).

-

Incubation: Add components to the wells and incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates receptor-bound from free radioligand.

-

Washing: Wash filters multiple times with ice-cold assay buffer to remove unbound radioactivity.

-

Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the radioligand concentration and Kd is its dissociation constant for the receptor.

-

cAMP Inhibition Assay (Functional)

This functional assay measures a compound's ability to act as an agonist (inhibit cAMP production) or antagonist (block agonist-induced inhibition) at the D4 receptor.

-

Objective: To determine the EC50 (agonist) or IC50 (antagonist) of a test compound by measuring its effect on intracellular cAMP levels.

-

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human D4 receptor.

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Agonist/Antagonist: Test compounds, and a reference agonist (e.g., Dopamine, Quinpirole).

-

cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or other detection technologies.

-

-

Procedure:

-

Cell Plating: Seed D4R-expressing cells into 96- or 384-well plates and allow them to adhere overnight.

-

Antagonist Pre-incubation (for antagonist mode): Wash cells and pre-incubate with varying concentrations of the test antagonist for 15-30 minutes.

-

Stimulation: Add a fixed concentration of forskolin to all wells (to stimulate cAMP production) and simultaneously add either the test agonist (agonist mode) or a fixed concentration (e.g., EC80) of a reference agonist (antagonist mode).

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis & Detection: Add lysis buffer to release intracellular cAMP. Follow the manufacturer's protocol to add detection reagents.

-

Data Acquisition: Read the signal (e.g., fluorescence ratio) using a compatible plate reader.

-

-

Data Analysis:

-

Plot the measured cAMP levels (or signal ratio) against the log concentration of the test compound.

-

Use non-linear regression to fit a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

-

β-Arrestin Recruitment Assay (BRET)

This assay measures the recruitment of β-arrestin to the D4 receptor upon agonist stimulation in live cells, a key step in receptor desensitization and non-canonical signaling.

-

Objective: To quantify agonist potency (EC50) and efficacy for β-arrestin recruitment.

-

Principle: Bioluminescence Resonance Energy Transfer (BRET) measures protein-protein interactions. The D4 receptor is fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin is fused to a BRET acceptor (e.g., Venus or GFP). Upon agonist-induced interaction, the donor and acceptor come into close proximity, allowing for energy transfer, which is detected as a change in the ratio of light emitted by the acceptor and donor.

-

Materials:

-

Cell Line: HEK293 cells.

-

Plasmids: D4R-Rluc8 (donor) and Venus-β-arrestin2 (acceptor). A plasmid for GRK2 may be co-expressed to enhance the signal.

-

Transfection Reagent: e.g., Polyethyleneimine (PEI) or Lipofectamine.

-

BRET Substrate: Coelenterazine h or a suitable analog.

-

Equipment: White, opaque 96-well plates, BRET-capable plate reader with dual emission filters.

-

-

Procedure:

-

Transfection: Co-transfect HEK293 cells with the D4R-donor and β-arrestin-acceptor plasmids (and GRK2 if desired) and plate in 96-well plates.

-

Incubation: Allow 24-48 hours for protein expression.

-

Assay: Wash cells with assay buffer (e.g., HBSS). Add the BRET substrate and incubate for 5-10 minutes.

-

Stimulation: Add varying concentrations of the test agonist.

-

Detection: Immediately begin reading luminescence signals simultaneously at the donor emission wavelength (e.g., ~480 nm) and the acceptor emission wavelength (e.g., ~530 nm) for a defined period.

-

-

Data Analysis:

-

Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).

-

Subtract the baseline BRET ratio (from vehicle-treated wells) to get the net BRET signal.

-

Plot the net BRET signal against the log concentration of the agonist.

-

Use non-linear regression to determine the EC50 and Emax values.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of the downstream MAPK/ERK signaling pathway following D4 receptor stimulation.

-

Objective: To detect and quantify the increase in phosphorylated ERK1/2 (p-ERK) relative to total ERK1/2 levels.

-

Materials:

-

Cell Line: D4R-expressing cells (e.g., HEK293, CHO).

-

Agonist: Test compound.

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Antibodies: Primary antibodies specific for phospho-ERK1/2 (p44/42) and total ERK1/2. HRP-conjugated secondary antibody.

-

Equipment: SDS-PAGE equipment, Western blot transfer system, chemiluminescence imaging system.

-

-

Procedure:

-

Cell Culture and Starvation: Plate cells and grow to ~80-90% confluency. Serum-starve the cells for 4-12 hours to reduce basal p-ERK levels.

-

Stimulation: Treat cells with the test agonist at desired concentrations for a specific time (e.g., 5-10 minutes, determined by a time-course experiment).

-

Lysis: Immediately place plates on ice, aspirate media, and lyse cells by adding ice-cold lysis buffer. Scrape and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA or non-fat milk).

-

Incubate with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal for each sample.

-

Express the results as fold change over the unstimulated (basal) control.

-

References

The Dawn of Precision Neurology: A Technical Guide to the Therapeutic Potential of Selective DRD4 Agonists

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today illuminates the significant therapeutic potential of selective dopamine D4 receptor (DRD4) agonists, offering a promising new frontier for the treatment of complex neuropsychiatric disorders. This in-depth whitepaper provides researchers, scientists, and drug development professionals with a critical resource, consolidating quantitative data, detailed experimental protocols, and novel visualizations of the intricate signaling pathways involved.

The dopamine D4 receptor, a G protein-coupled receptor predominantly expressed in the prefrontal cortex, plays a crucial role in higher-order cognitive functions, including attention, working memory, and executive function.[1][2][3] Dysregulation of DRD4 signaling has been implicated in a range of conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), schizophrenia, and substance use disorders, making it a compelling target for therapeutic intervention.[4]

This guide addresses the critical need for a consolidated repository of technical information to accelerate the research and development of selective DRD4 agonists. By providing a detailed analysis of the current landscape, this whitepaper aims to empower the scientific community to unlock the full therapeutic potential of targeting this important receptor.

Quantitative Insights: A Comparative Analysis of Selective DRD4 Agonists

A key feature of this technical guide is the systematic compilation of quantitative data for a range of selective DRD4 agonists. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) and maximal efficacy (Emax) for prominent compounds, facilitating direct comparison and informing future drug discovery efforts.

Table 1: Binding Affinities (Ki, nM) of Selective DRD4 Agonists at Dopamine Receptor Subtypes

| Compound | DRD4 | DRD2 | DRD3 | Selectivity (DRD2/DRD4) | Selectivity (DRD3/DRD4) | Reference |

| A-412997 | 7.9 (human), 12.1 (rat) | >1000 | >1000 | >126 | >126 | |

| PD-168,077 | 8.7 | >3480 | >2610 | >400 | >300 | |

| CP-226,269 | Data not available | Data not available | Data not available | Data not available | Data not available | |

| FAUC 365 | Data not available | Data not available | Data not available | Data not available | Data not available | |

| 9-6-24 | 3 | >10000 | >10000 | >3333 | >3333 |

Table 2: Functional Potency (EC50, nM) and Efficacy (Emax, % of Dopamine Response) of Selective DRD4 Agonists

| Compound | Assay | EC50 (nM) | Emax (%) | Reference |

| A-412997 | Calcium Flux (rat DRD4) | 28.4 | 83 | |

| A-412997 | β-arrestin Recruitment | 473 | 22.5 | |

| A-412997 | cAMP Inhibition | 2.7 | 61.9 | |

| 9-6-24 | β-arrestin Recruitment | Data not available | Partial Agonist | |

| 9-6-24 | Gαi/o Signaling | Data not available | Partial Agonist |

Note: Emax values are often expressed relative to the maximal response of the endogenous ligand, dopamine.

Unraveling the Mechanism: DRD4 Signaling Pathways

Selective DRD4 agonists exert their effects by modulating intricate intracellular signaling cascades. As a member of the D2-like family of dopamine receptors, the DRD4 receptor primarily couples to inhibitory G proteins (Gαi/o). Agonist binding initiates a conformational change in the receptor, leading to the dissociation of the G protein heterotrimer and subsequent inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).

Beyond the canonical G protein pathway, DRD4 signaling also involves β-arrestin recruitment. This process not only contributes to receptor desensitization and internalization but also initiates distinct, G protein-independent signaling cascades that can influence downstream effectors such as the MAPK/ERK pathway. The balance between G protein-dependent and β-arrestin-dependent signaling, often referred to as "biased agonism," is an emerging area of research with significant implications for designing drugs with improved efficacy and reduced side effects.

Methodologies in Focus: Detailed Experimental Protocols

To ensure the reproducibility and standardization of research in this field, this guide provides detailed methodologies for key in vitro and in vivo experiments.

In Vitro Assays

1. Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound for the DRD4 receptor.

-

Objective: To measure the displacement of a radiolabeled ligand from the DRD4 receptor by a non-labeled test compound.

-

Materials:

-

Cell membranes prepared from cells expressing the human DRD4 receptor (e.g., HEK293 or CHO cells).

-

Radioligand (e.g., [3H]-spiperone or [3H]-nemonapride).

-

Test compounds at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Protocol:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. cAMP Inhibition Assay

This functional assay measures the ability of a DRD4 agonist to inhibit the production of cAMP.

-

Objective: To quantify the agonist-induced inhibition of adenylyl cyclase activity.

-

Materials:

-

Whole cells expressing the DRD4 receptor (e.g., CHO-K1 cells).

-

Forskolin (an adenylyl cyclase activator).

-

Test compounds at various concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

-

Protocol:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes at 37°C).

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

-

Generate a dose-response curve and calculate the EC50 (the concentration of the agonist that produces 50% of its maximal inhibitory effect) and Emax (the maximal inhibition).

-

3. β-Arrestin Recruitment Assay

This assay assesses the recruitment of β-arrestin to the activated DRD4 receptor.

-

Objective: To measure the interaction between the DRD4 receptor and β-arrestin upon agonist stimulation.

-

Materials:

-

Cells co-expressing a tagged DRD4 receptor and a tagged β-arrestin (e.g., using BRET, FRET, or enzyme fragment complementation technologies).

-

Test compounds at various concentrations.

-

Assay-specific reagents and detection instruments.

-

-

Protocol:

-

Plate the cells in a multi-well plate.

-

Add varying concentrations of the test compound.

-

Incubate for a specified time to allow for receptor activation and β-arrestin recruitment.

-

Measure the signal generated by the interaction of the tagged receptor and β-arrestin (e.g., luminescence or fluorescence).

-

Construct a dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

-

In Vivo Behavioral Assays

1. Novel Object Recognition (NOR) Test

This test evaluates the effects of DRD4 agonists on recognition memory, a cognitive domain relevant to ADHD and schizophrenia.

-

Objective: To assess the ability of a rodent to distinguish between a familiar and a novel object.

-

Protocol:

-

Habituation: Allow the animal to explore an empty open-field arena.

-

Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore them for a set period. Administer the test compound or vehicle before this phase.

-

Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 to 24 hours).

-

Testing Phase: Replace one of the familiar objects with a novel object and return the animal to the arena.

-

Data Analysis: Record the time spent exploring each object. A preference for the novel object (discrimination index > 0) indicates intact recognition memory. An enhancement of this preference by the test compound suggests a pro-cognitive effect.

-

2. Conditioned Place Preference (CPP)

This paradigm is used to assess the rewarding or aversive properties of a drug, which is crucial for evaluating the abuse potential of novel therapeutic agents.

-

Objective: To determine if an animal develops a preference for an environment previously paired with a drug.

-

Protocol:

-

Pre-conditioning Phase: Allow the animal to freely explore a two- or three-compartment apparatus to determine any baseline preference for a particular compartment.

-

Conditioning Phase: Over several days, confine the animal to one compartment after administering the test compound and to another compartment after administering the vehicle.

-

Test Phase: Place the animal in the apparatus with free access to all compartments and record the time spent in each.

-

Data Analysis: A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a rewarding effect.

-

Streamlining Discovery: An Experimental Workflow

The development of novel selective DRD4 agonists follows a structured workflow, from initial screening to preclinical validation.

The Path Forward

The development of selective DRD4 agonists represents a highly promising avenue for the treatment of a variety of debilitating neuropsychiatric disorders. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community, fostering innovation and accelerating the translation of basic research into novel therapeutics. Continued investigation into the nuanced roles of DRD4 signaling, including the exploration of biased agonism and the development of more refined animal models, will be critical in realizing the full potential of this exciting therapeutic strategy.

References

- 1. Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of NMDA receptors by dopamine D4 signaling in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine Receptor D4 Internalization Requires a Beta-Arrestin and a Visual Arrestin - PMC [pmc.ncbi.nlm.nih.gov]

UCSF924: A Structure-Guided Approach to a Highly Selective Dopamine D4 Receptor Agonist

A Technical Whitepaper on the Discovery and Development of a Novel Chemical Probe

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

UCSF924 is a potent and highly selective partial agonist for the dopamine D4 receptor (DRD4), a G protein-coupled receptor (GPCR) implicated in a range of neuropsychiatric disorders. Developed through a sophisticated structure-based drug discovery campaign, this compound serves as a valuable chemical probe for elucidating the physiological and pathological roles of DRD4. This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Discovery and Development Overview

The discovery of this compound, also referred to as compound 9-6-24 in the primary literature, was enabled by the determination of a high-resolution crystal structure of the human DRD4. This structural information provided the foundation for a large-scale virtual screening and subsequent structure-guided optimization.

A Structure-Based Discovery Workflow